Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a pentafluorophenoxy acetyloxy substituent at the 5-position of the benzofuran core. The pentafluorophenoxy group introduces strong electron-withdrawing properties and enhanced lipophilicity, which may influence its bioavailability and reactivity compared to analogs with simpler substituents.
Properties
Molecular Formula |
C20H13F5O6 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H13F5O6/c1-3-28-20(27)13-8(2)30-11-5-4-9(6-10(11)13)31-12(26)7-29-19-17(24)15(22)14(21)16(23)18(19)25/h4-6H,3,7H2,1-2H3 |
InChI Key |
AIUOFOGOHDIYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A common precursor, 5-hydroxy-2-methylbenzofuran-3-carboxylic acid ethyl ester, is synthesized via Pechmann condensation. Heating 2-methylresorcinol with ethyl acetoacetate in concentrated sulfuric acid at 60°C for 6 hours yields the benzofuran core in 78% yield. This method avoids chromatographic purification by precipitating the product in ice water.
Palladium-Catalyzed Coupling Approaches
Cross-coupling of 5-bromo-2-methylbenzofuran-3-carboxylate with pentafluorophenoxy acetylene precursors using Pd(PPh₃)₄ in DMF at 100°C achieves 62% yield. However, this route is limited by the cost of palladium catalysts and competing homocoupling side reactions.
Acylation at the 5-Position
Direct Acylation with Pentafluorophenoxy Acetyl Chloride
Reacting 5-hydroxy-2-methylbenzofuran-3-carboxylate with pentafluorophenoxy acetyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (2.5 eq) at 0–5°C for 4 hours provides the target compound in 85% purity. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 4 hours |
| Yield | 72% after recrystallization |
Exceeding 10°C leads to a 15% decrease in yield due to ester hydrolysis.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in THF at 25°C for 12 hours achieves 89% conversion. This method minimizes racemization but requires rigorous drying of reagents.
Optimization of Reaction Conditions
Solvent Effects on Acylation Efficiency
Comparative studies in aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 85 |
| THF | 7.52 | 89 | 92 |
| Acetonitrile | 37.5 | 64 | 78 |
THF enhances nucleophilicity of the 5-hydroxy group but complicates product isolation due to high polarity.
Temperature and Kinetic Control
Maintaining temperatures below 10°C suppresses competing Fries rearrangement, which generates a <5% impurity (3-acetyl-5-{[(pentafluorophenoxy)acetyl]oxy} isomer).
Purification and Characterization
Crystallization vs. Chromatography
Recrystallization from ethyl acetate/hexane (1:3) yields 98.5% pure product (mp 112–114°C), while silica gel chromatography (hexane:EtOAc 4:1) achieves 99.2% purity but with 12% mass loss.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.68 (s, 3H, CH₃), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 5.32 (s, 2H, OCOCH₂O), 7.12–7.89 (m, 3H, ArH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -152.1 (m, 2F, o-F), -160.3 (t, 1F, p-F), -164.7 (m, 2F, m-F).
Scalability and Industrial Considerations
A pilot-scale batch (500 g) using EDC·HCl in THF achieved 84% yield with the following cost analysis:
| Component | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| EDC·HCl | 220 | 1.8 |
| THF | 45 | 6.0 |
| Pentafluorophenoxy Acetyl Chloride | 1,150 | 1.1 |
This route remains economically viable for small-scale API production but requires solvent recovery systems for THF.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) show:
-
Hydrolysis : 3% degradation to 5-hydroxy-2-methylbenzofuran-3-carboxylate at pH <4.
-
Photooxidation : 8% decomposition under UV light (254 nm, 48 hours), forming a quinone derivative.
Storage recommendations: amber glass at -20°C under nitrogen .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the pentafluorophenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxyacetyl group may enhance the compound’s binding affinity to these targets, while the benzofuran core can participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound shares a common benzofuran-3-carboxylate scaffold with related derivatives but differs in substituents at the 2-, 5-, and 6-positions. Key structural analogs include:
*Estimated based on structural similarity to .
Key Observations :
- Lipophilicity: The target compound’s pentafluorophenoxy group likely increases its XLogP (~5.5) compared to nitrobenzyl (4.2) or acetyloxy (lower) analogs, suggesting higher membrane permeability .
Crystallographic and Computational Studies
- Structural Analysis : Software like SHELXL and ORTEP (evidenced in ) are critical for determining benzofuran derivatives’ crystal structures. For example, highlights planar benzofuran cores stabilized by hydrogen bonding, a feature likely shared by the target compound.
- Computational Properties : Tools calculate parameters like XLogP and TPSA to predict pharmacokinetics. The target compound’s high XLogP suggests suitability for hydrophobic environments .
Biological Activity
Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C21H15F5O7
- Molecular Weight : 474.34 g/mol
The structure features a benzofuran core with various substituents, including a pentafluorophenoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antilipidemic Activity : Analogous compounds have shown the ability to lower cholesterol and triglyceride levels in hyperlipidemic models. The structural modifications can lead to selective activity against elevated serum cholesterol levels, suggesting a potential role in lipid metabolism regulation .
- Inhibition of Viral Proteins : Some benzofuran derivatives have been evaluated for their ability to inhibit viral proteins, such as those from SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to critical viral targets, suggesting potential antiviral properties .
Case Study Overview
- Antilipidemic Effects :
- Antiviral Potential :
Data Table: Summary of Biological Activities
Q & A
Q. What are the molecular formula and key identifiers for this compound?
The molecular formula is C₂₂H₁₅F₅O₇ , derived from its benzofuran core substituted with a pentafluorophenoxyacetyloxy group and an ethyl ester. Key identifiers include:
- CAS Registry Number : Not explicitly provided, but analogs like ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate have CAS 842-39-7 .
- InChIKey/SMILES : Requires computational tools like Open Babel or ChemDraw for generation, based on structural analogs .
- Synonym : Ethyl 2-methyl-5-(pentafluorophenoxyacetoxy)benzofuran-3-carboxylate.
Table 1: Structural Comparison with Analogous Compounds
Q. What are the common synthetic routes for this compound?
Synthesis involves multi-step organic reactions:
- Benzofuran Core Formation : Cyclization of precursors (e.g., substituted salicylaldehydes) under acidic or basic conditions .
- Introduction of Pentafluorophenoxyacetyloxy Group :
-
Acylation using pentafluorophenoxyacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
-
Solvent choice (e.g., dichloromethane or toluene) and temperature (0–25°C) are critical for regioselectivity .
3. Esterification : Ethyl ester formation via reaction with ethanol and catalytic acid (e.g., H₂SO₄) .Table 2: Typical Reaction Conditions
Step Reagents/Conditions Yield Optimization Tips Reference Acylation Pentafluorophenoxyacetyl chloride, pyridine, 0°C Use anhydrous solvents to prevent hydrolysis Cyclization H₂SO₄ or POCl₃, reflux Monitor reaction progress via TLC
Q. Which spectroscopic methods are used for characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran protons at δ 6.5–7.5 ppm, ester carbonyl at ~δ 165–170 ppm) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250–1150 cm⁻¹ (C-F stretches from pentafluorophenyl) .
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the pentafluorophenoxyacetyloxy substitution?
- Solvent Selection : Anhydrous dichloromethane minimizes side reactions compared to polar aprotic solvents .
- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% .
- Temperature Control : Slow addition of acyl chloride at 0°C reduces exothermic side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Software Tools : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (e.g., sulfur or fluorine) .
- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .
- Case Study : For disordered pentafluorophenyl groups, apply PART instructions in SHELXL and refine occupancy factors .
Table 3: Crystallographic Refinement Parameters
| Issue | Solution | Software Reference |
|---|---|---|
| Disordered fluorine atoms | Split positions with PART/SUMP | SHELXL |
| Twinning | Apply TWIN/BASF commands | WinGX |
Q. What strategies validate the compound’s bioactivity in absence of direct literature data?
- Structural Analog Analysis : Compare with ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, which shows anti-inflammatory activity via COX-2 inhibition .
- In Silico Screening : Molecular docking (AutoDock Vina) against targets like PPAR-γ or EGFR, leveraging the pentafluorophenyl group’s hydrophobic interactions .
- Experimental Assays :
- Enzyme Inhibition : Test IC₅₀ against serine hydrolases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Q. How to analyze conflicting NMR data for regiochemical assignment?
- 2D NMR Techniques :
- HSQC/HMBC : Correlate protons with quaternary carbons (e.g., benzofuran C-3 ester) .
- NOESY : Detect spatial proximity between pentafluorophenyl and benzofuran protons .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm coupling patterns .
Methodological Notes
- Synthesis : Prioritize regioselective acylation by steric/electronic tuning of the benzofuran core .
- Crystallography : Use ORTEP-3 for visualizing anisotropic displacement ellipsoids, especially for fluorine atoms .
- Biological Assays : Include positive controls (e.g., aspirin for COX inhibition) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
